![molecular formula C29H37Cl3N6O B560143 7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride](/img/structure/B560143.png)
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-419259 (hydrochloride) is a potent inhibitor of the Src family kinases, which includes Src, Lck, Lyn, and Hck. It is known for its high selectivity and efficacy in inhibiting these kinases, making it a valuable compound in scientific research, particularly in the fields of cancer biology and cell signaling .
Mechanism of Action
Target of Action
A 419259 trihydrochloride is a potent inhibitor of the Src family kinases (SFKs), with IC50 values of 9 nM, 3 nM, and 3 nM for Src, Lck, and Lyn, respectively . These kinases play crucial roles in cellular proliferation, survival, and differentiation .
Mode of Action
A 419259 trihydrochloride interacts with its targets (Src, Lck, and Lyn) by binding to their active sites, thereby inhibiting their kinase activity . This inhibition blocks the phosphorylation of downstream proteins, disrupting the signal transduction pathways that these kinases are involved in .
Biochemical Pathways
The primary biochemical pathways affected by A 419259 trihydrochloride are those regulated by Src, Lck, and Lyn. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival . By inhibiting these kinases, A 419259 trihydrochloride disrupts these pathways, leading to changes in cellular behavior .
Result of Action
The inhibition of Src, Lck, and Lyn by A 419259 trihydrochloride leads to a suppression of cellular proliferation and induction of apoptosis . It has been shown to suppress proliferation and induce apoptosis in chronic myeloid leukemia (CML) cell lines, including CD34+ cells . It also inhibits acute myeloid leukemia (AML) stem cell proliferation in vitro and in vivo .
Action Environment
The action of A 419259 trihydrochloride can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Biochemical Analysis
Biochemical Properties
A 419259 trihydrochloride interacts with several enzymes and proteins, primarily within the Src family kinases. It has been found to inhibit Src, Lck, Lyn, and Hck with IC50 values in the nanomolar range . The nature of these interactions involves the compound binding to these kinases, thereby inhibiting their activity .
Cellular Effects
A 419259 trihydrochloride has significant effects on various types of cells and cellular processes. It has been shown to suppress proliferation and induce apoptosis in Chronic Myeloid Leukemia (CML) cell lines, including CD34+ cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of A 419259 trihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to Src family kinases and inhibiting their activity, which in turn influences cell signaling pathways and gene expression .
Metabolic Pathways
A 419259 trihydrochloride is involved in several metabolic pathways due to its interactions with Src family kinases. These kinases play a role in various cellular processes, including cell growth, division, and survival .
Transport and Distribution
Given its molecular properties and its known interactions with Src family kinases, it is likely that the compound is transported and distributed in a manner similar to other kinase inhibitors .
Subcellular Localization
Given its known interactions with Src family kinases, which are typically located in the cytoplasm and associated with the inner side of the plasma membrane, it is likely that the compound localizes to these areas within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-419259 (hydrochloride) involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structureThe final product is obtained as a trihydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of A-419259 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
A-419259 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving A-419259 (hydrochloride) include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of A-419259 (hydrochloride) depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
A-419259 (hydrochloride) has a wide range of applications in scientific research:
Cancer Biology: It is used to study the role of Src family kinases in cancer cell proliferation and survival.
Cell Signaling: The compound is valuable in investigating the signaling pathways mediated by Src family kinases, which are crucial for various cellular processes.
Stem Cell Research: A-419259 (hydrochloride) has been used to maintain the pluripotency of murine embryonic stem cells by inhibiting differentiation.
Drug Development: Its potent inhibitory effects make it a candidate for developing new therapeutic agents targeting Src family kinases.
Comparison with Similar Compounds
Similar Compounds
PP2: Another Src family kinase inhibitor, but with lower selectivity compared to A-419259 (hydrochloride).
Dasatinib: A broad-spectrum kinase inhibitor that targets multiple kinases, including Src family kinases, but with different binding affinities.
Bosutinib: A dual Src/Abl kinase inhibitor with applications in cancer therapy.
Uniqueness
A-419259 (hydrochloride) stands out due to its high selectivity and potency in inhibiting Src family kinases. Its ability to induce apoptosis in cancer cells at low concentrations makes it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMEQIQFCUAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37Cl3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

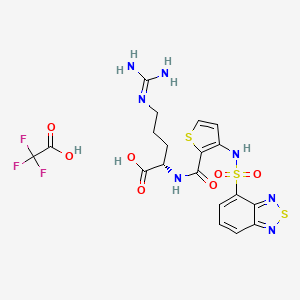
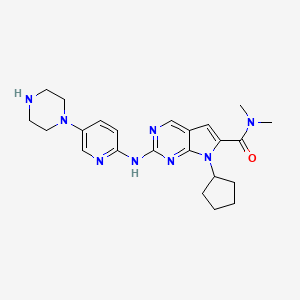
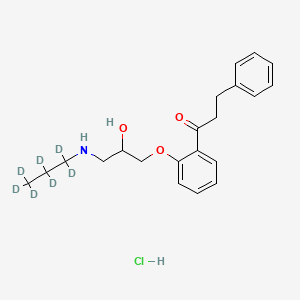



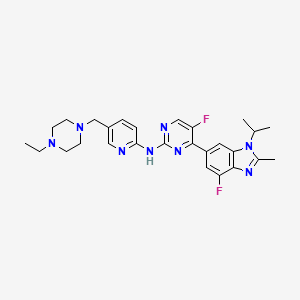
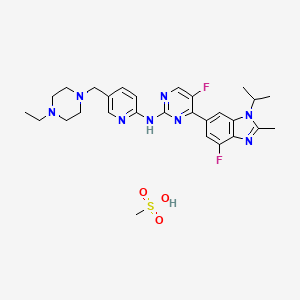
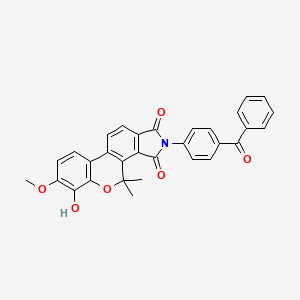

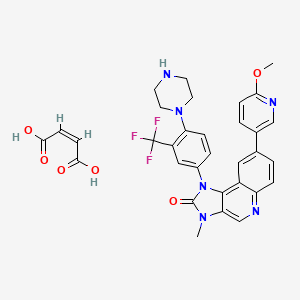

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
